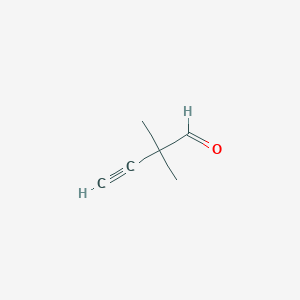![molecular formula C11H14N2O6S B13472920 2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a sulfamoyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the sulfamoyl group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The protected amino acid is then reacted with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The sulfamoyl group can be reduced to form different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce a sulfamoyl alcohol.
Aplicaciones Científicas De Investigación
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino group, which can then interact with its target. The sulfamoyl group may also play a role in modulating the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpropanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-chloropropanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the sulfamoyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMRJDHXDDTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B13472838.png)
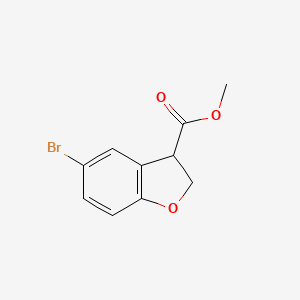

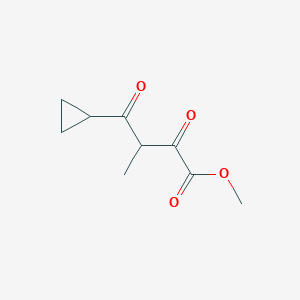
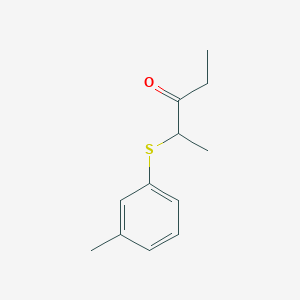

![Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472885.png)
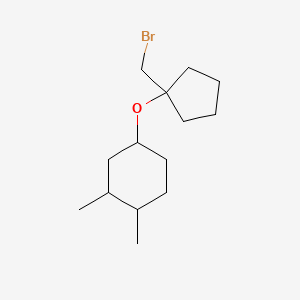
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

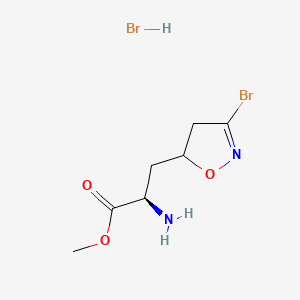
![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
